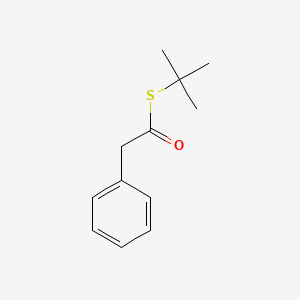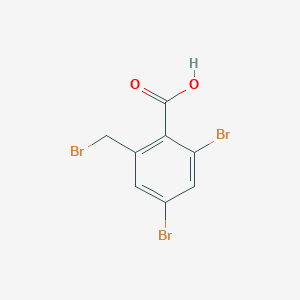
2,4-Dibromo-6-(bromomethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H5Br3O2 It is a derivative of benzoic acid, characterized by the presence of bromine atoms at the 2 and 4 positions, and a bromomethyl group at the 6 position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(bromomethyl)benzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to complete the bromination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-(bromomethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less halogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids.
科学的研究の応用
2,4-Dibromo-6-(bromomethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dibromo-6-(bromomethyl)benzoic acid involves its interaction with molecular targets through its bromine atoms and bromomethyl group. These functional groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological systems or catalysis in chemical reactions .
類似化合物との比較
Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the bromomethyl group.
4-(Bromomethyl)benzoic acid: Similar but with only one bromine atom on the benzene ring.
2,6-Dibromobenzoic acid: Similar but with bromine atoms at the 2 and 6 positions without the bromomethyl group.
Uniqueness
2,4-Dibromo-6-(bromomethyl)benzoic acid is unique due to the combination of bromine atoms and a bromomethyl group, which provides distinct reactivity and potential for diverse applications compared to its similar compounds .
特性
CAS番号 |
61138-66-7 |
|---|---|
分子式 |
C8H5Br3O2 |
分子量 |
372.84 g/mol |
IUPAC名 |
2,4-dibromo-6-(bromomethyl)benzoic acid |
InChI |
InChI=1S/C8H5Br3O2/c9-3-4-1-5(10)2-6(11)7(4)8(12)13/h1-2H,3H2,(H,12,13) |
InChIキー |
YIASXKBDMYZFCW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CBr)C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


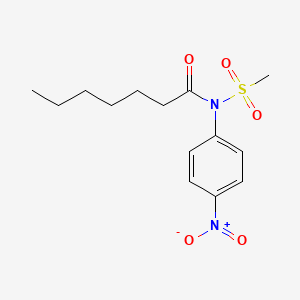
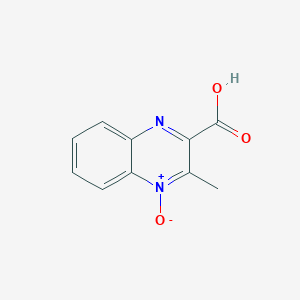
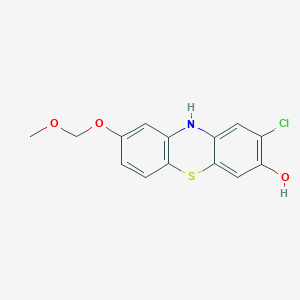
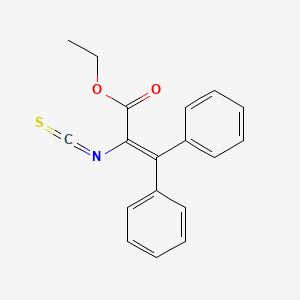
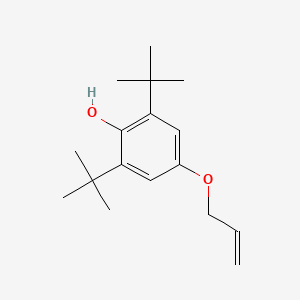
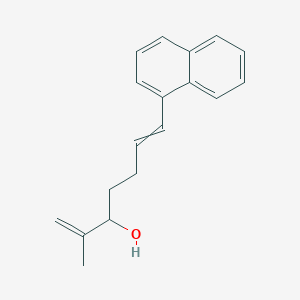
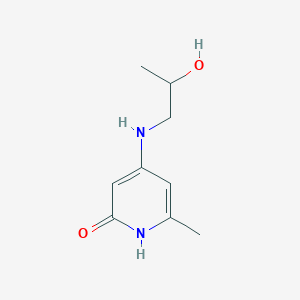
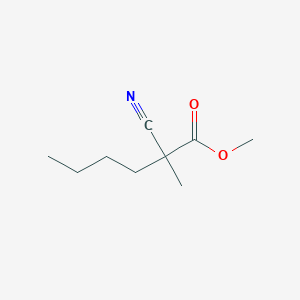
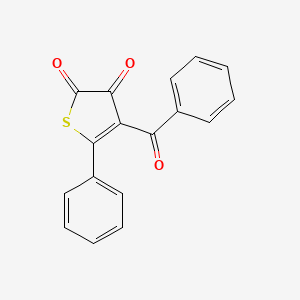

![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)

